Cas no 212190-19-7 (2-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxyethane-1-sulfonyl chloride)

212190-19-7 structure
اسم المنتج:2-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxyethane-1-sulfonyl chloride
2-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxyethane-1-sulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxyethane-1-sulfonyl chloride
- WUIQQLJMBASKCE-UHFFFAOYSA-N
- EN300-1144639
- 2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanesulfonyl chloride
- SCHEMBL5901642
- 2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride
- 212190-19-7
-
- نواة داخلي: 1S/C5H5ClF6O3S/c6-16(13,14)2-1-15-3(4(7,8)9)5(10,11)12/h3H,1-2H2
- مفتاح Inchi: WUIQQLJMBASKCE-UHFFFAOYSA-N
- ابتسامات: ClS(CCOC(C(F)(F)F)C(F)(F)F)(=O)=O
حساب السمة
- نوعية دقيقة: 293.9552119g/mol
- النظائر كتلة واحدة: 293.9552119g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 9
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 4
- تعقيدات: 301
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 51.8Ų
- إكسلوغ 3: 2.5
2-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxyethane-1-sulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144639-0.1g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 0.1g |
$490.0 | 2023-10-25 | |
Enamine | EN300-1144639-0.25g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 0.25g |
$513.0 | 2023-10-25 | |
Enamine | EN300-1144639-10g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 10g |
$2393.0 | 2023-10-25 | |
Enamine | EN300-1144639-5g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 5g |
$1614.0 | 2023-10-25 | |
Enamine | EN300-1144639-0.05g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
Enamine | EN300-1144639-2.5g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 2.5g |
$1089.0 | 2023-10-25 | |
Enamine | EN300-1144639-0.5g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 0.5g |
$535.0 | 2023-10-25 | |
Enamine | EN300-1144639-1g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 95% | 1g |
$557.0 | 2023-10-25 | |
Enamine | EN300-1144639-1.0g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 1g |
$857.0 | 2023-05-26 | ||
Enamine | EN300-1144639-5.0g |
2-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]ethane-1-sulfonyl chloride |
212190-19-7 | 5g |
$2485.0 | 2023-05-26 |
2-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxyethane-1-sulfonyl chloride الوثائق ذات الصلة
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
212190-19-7 (2-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxyethane-1-sulfonyl chloride) منتجات ذات صلة
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1423037-34-6(2-Ethoxy-1-Methanesulfonyl-4-nitrobenzene)
- 2229090-86-0(2-methyl-2-(5-phenylthiophen-2-yl)propan-1-ol)
- 2137637-12-6(2-(1-Cyclopropyl-3-methylcyclopentyl)acetic acid)
- 2229133-99-5(2-fluoro-1-(1H-indazol-7-yl)ethan-1-ol)
- 2503209-38-7(4-(4-Methoxyphenyl)-1-(1-phenylcyclopentanecarbonyl)pyrrolidin-3-amine hydrochloride)
- 1021059-98-2(ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate)
- 364793-76-0(4-(5-Bromothiophen-2-Yl)MethylMorpholine)
- 1344467-22-6((2S)-4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-amine)
- 31645-12-2(Sodium 2-thiobarbiturate)
الموردين الموصى بهم
Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر
